Difloxacin D3 Hydrochloride Trihydrate: Chemical Structure, Properties, and Advanced LC-MS/MS Applications
Difloxacin D3 Hydrochloride Trihydrate: Chemical Structure, Properties, and Advanced LC-MS/MS Applications
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Food Safety Scientists.
Executive Summary
Difloxacin is a broad-spectrum fluoroquinolone antibiotic utilized extensively in veterinary medicine. To monitor its residues in complex biological matrices (e.g., tissue, serum, food products) and to conduct precise pharmacokinetic profiling, highly sensitive analytical methods are required. Difloxacin D3 hydrochloride trihydrate serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these applications[1].
By incorporating three deuterium atoms, this compound maintains the exact physicochemical behavior of native difloxacin while providing a distinct mass shift (+3 Da) for mass spectrometric differentiation[2]. This in-depth technical guide explores its structural properties, the mechanistic rationale behind its use in Stable Isotope Dilution Assays (SIDA), and provides a field-validated protocol for LC-MS/MS quantification.
Chemical Structure and Fundamental Properties
Structural Rationale and Deuteration Strategy
The chemical nomenclature for this standard is 6-fluoro-1-(4-fluorophenyl)-7-(4-(methyl-d3)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride trihydrate [3].
The strategic placement of the three deuterium atoms on the methyl group of the piperazine ring is highly deliberate. Protons attached to heteroatoms (like O-H or N-H) are labile and prone to rapid hydrogen/deuterium (H/D) exchange with protic solvents (e.g., water, methanol) during chromatography. By labeling the carbon-bound methyl protons (-CD3), the isotopic signature remains permanently locked, ensuring >99% isotopic purity and preventing signal degradation during sample preparation and LC-MS/MS analysis[2].
Physicochemical Data
The hydrochloride trihydrate salt form is preferred over the free base due to its enhanced aqueous solubility and crystalline stability, which are critical for preparing highly accurate gravimetric standard solutions[3].
Table 1: Physicochemical Properties of Difloxacin D3 Hydrochloride Trihydrate
| Property | Value | Reference |
| CAS Number | 1173021-89-0 | [3] |
| Molecular Formula | C₂₁H₁₆D₃F₂N₃O₃ · HCl · 3H₂O | [3] |
| Molecular Weight | 492.92 g/mol | [3] |
| Base Molecular Weight | 402.4 g/mol (Free base) | [2] |
| Melting Point | >226°C (decomposes) | [4] |
| Solubility | Soluble in Water, Methanol, Chloroform | [2] |
| Isotopic Enrichment | >99% atom D | [4] |
The Mechanistic Role in Stable Isotope Dilution Assays (SIDA)
In complex matrices like animal tissue or feed, co-eluting endogenous compounds cause severe matrix effects —specifically, ion suppression or enhancement during Electrospray Ionization (ESI)[5].
Difloxacin-D3 resolves this through SIDA. Because the SIL-IS shares the exact retention time, ionization efficiency, and extraction recovery as the native analyte, any matrix-induced suppression affects both molecules equally[1]. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect mathematically cancels out, yielding absolute quantification[5].
Caption: Logical mechanism of matrix effect correction using Difloxacin-D3 in SIDA-LC-MS/MS.
Experimental Protocol: Extraction and LC-MS/MS Analysis
The following protocol details the extraction of fluoroquinolones from complex biological matrices (e.g., poultry tissue/feathers) utilizing Difloxacin-D3 as the internal standard[6].
Causality-Driven Sample Preparation
Every step in this protocol is designed as a self-validating system to maximize recovery and minimize interference.
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Homogenization & Spiking: Weigh 1.0 g of homogenized sample into a 50 mL polypropylene tube. Spike with 50 µL of a 1 µg/mL Difloxacin-D3 working solution.
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Causality: Spiking before any solvent addition ensures the IS undergoes the exact same binding, extraction losses, and degradation as the endogenous analyte, validating the final recovery calculation[6].
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Acidic Protein Precipitation: Add 2.0 mL of 0.125% Trifluoroacetic acid (TFA) in Methanol.
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Causality: TFA denatures matrix proteins and disrupts non-covalent drug-protein binding, releasing the bound difloxacin into the solvent[6].
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Chelation Extraction: Add 16.0 mL of McIlvaine-EDTA buffer (pH 4.0) and shake for 60 minutes.
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Causality: Fluoroquinolones possess a carboxylic acid and a ketone group that readily form insoluble chelates with multivalent metal cations (Ca²⁺, Mg²⁺) present in biological tissues. EDTA competitively binds these metals, liberating the difloxacin[6].
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Centrifugation: Centrifuge at 3500 × g for 10 minutes and collect the supernatant.
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Solid Phase Extraction (SPE) Clean-up:
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Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL MeOH, followed by 5 mL water.
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Load the supernatant. Wash with 5 mL water to remove polar interferences.
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Elute with 5 mL MeOH.
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Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL MeOH and 300 µL LC-MS grade water. Vortex and transfer to an autosampler vial[6].
Caption: Step-by-step sample preparation workflow for Difloxacin residue extraction.
LC-MS/MS Parameters and System Suitability
To ensure trustworthy data, the analytical system must be validated using specific Multiple Reaction Monitoring (MRM) transitions. The primary transition for Difloxacin-D3 typically involves the cleavage of the piperazine ring or the loss of CO₂[7].
Table 2: Optimized MRM Transitions (ESI+ Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Difloxacin | 400.1 | 356.1 | 22 | Quantifier |
| Difloxacin | 400.1 | 299.1 | 35 | Qualifier |
| Difloxacin-D3 | 403.2 | 359.0 | 22 | Internal Standard[7] |
Self-Validating System Check: Before running actual samples, inject a matrix-matched calibration curve. The coefficient of determination ( R2 ) must be ≥0.99 . The retention time of native difloxacin must match the Difloxacin-D3 peak within ±0.1 minutes to confirm the absence of isobaric interference[1].
References
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PubChem. "Difloxacin-d3 Hydrochloride Salt | C21H20ClF2N3O3 | CID 71312427." National Center for Biotechnology Information. Available at: [Link]
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WITEGA Laboratorien Berlin-Adlershof GmbH. "Difloxacin-D3 hydrochloride - Reference Standard." WITEGA. Available at: [Link]
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Jansen, R., et al. "The analysis of tetracyclines, quinolones, macrolides, lincosamides, pleuromutilins, and sulfonamides in chicken feathers using UHPLC-MS/MS." Analytical and Bioanalytical Chemistry, 2017. Available at: [Link]
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CABI Digital Library. "Development and validation of confirmatory method for veterinary drugs." Available at: [Link]
Sources
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- 2. Difloxacin-d3 | CAS 1173147-93-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Difloxacin-d3 hydrochloride trihydrate VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
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